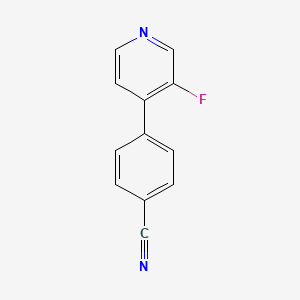

4-(3-Fluoropyridin-4-yl)benzonitrile

Description

4-(3-Fluoropyridin-4-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a 3-fluoropyridin-4-yl group. This structure combines electron-withdrawing (fluorine, nitrile) and aromatic π-system properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H7FN2 |

|---|---|

Molecular Weight |

198.20 g/mol |

IUPAC Name |

4-(3-fluoropyridin-4-yl)benzonitrile |

InChI |

InChI=1S/C12H7FN2/c13-12-8-15-6-5-11(12)10-3-1-9(7-14)2-4-10/h1-6,8H |

InChI Key |

XMTQYGZZUHXZOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=NC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Pyridin-4-ylcarbonyl)benzonitrile (2k)

2-((Pyridine-4-yl)methoxy)benzonitrile

- Structure : Contains a pyridin-4-ylmethoxy linker instead of direct pyridinyl substitution.

- Synthesis : Prepared via nucleophilic substitution between 4-(bromomethyl)pyridine and 2-hydroxybenzonitrile in DMF with K₂CO₃ (80°C, 8 h) .

- Applications : Intermediate for more complex scaffolds, contrasting with 4-(3-fluoropyridin-4-yl)benzonitrile’s direct role in bioactive derivatives .

Thiazole and Pyrimidine Hybrids

4-(2-(4-(3-Fluoropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiazol-4-yl)benzonitrile (1ah)

4-(2-Phenylthiazol-4-yl)benzonitrile

- Structure : Substitutes the fluoropyridinyl group with a phenylthiazole moiety.

- Synthesis : Formed from thiobenzamide and 4-(2-bromoacetyl)benzonitrile in acetone (24 h, room temperature) .

- Applications : Evaluated as a sortase A inhibitor, demonstrating the versatility of benzonitrile-thiazole hybrids in targeting bacterial enzymes .

Triazole and Pyrazole Derivatives

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile

- Structure : Combines pyrazole, pyridine, and benzonitrile moieties.

- Characterization : Single-crystal X-ray data (R factor = 0.038) confirm planar geometry, critical for binding interactions .

- Applications: Potential kinase inhibitor (implied by structural analogy), contrasting with the antiviral focus of fluoropyridinyl derivatives .

TADF Materials with Carbazole-Phenoxazine-Benzonitrile Derivatives

- Structure: Integrates carbazole-phenoxazine units with benzonitrile.

- Applications : Used in OLEDs for thermally activated delayed fluorescence (TADF), leveraging the nitrile group’s electron-withdrawing properties. The fluoropyridinyl group in this compound could similarly enhance charge transport in optoelectronic devices .

2-(4-(4-Cyanostyryl)styryl)benzonitrile (Fluorescent Brightener 199:1)

- Structure : Extended conjugation via styryl groups.

- Applications : Fluorescent brightener in textiles; demonstrates how substituent geometry (e.g., fluoropyridinyl vs. styryl) dictates optical properties .

Key Data Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.